molecular formula C24H18N4O9S2 B14361890 4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] CAS No. 90286-96-7

4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]

Cat. No.: B14361890
CAS No.: 90286-96-7
M. Wt: 570.6 g/mol
InChI Key: RQHFBQKHVQDGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] is a complex organic compound characterized by its unique structure, which includes two nitrophenyl groups connected by an oxybis linkage and attached to benzene-1-sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] typically involves the reaction of 4-nitrophenylamine with benzene-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitrophenylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage. The oxybis linkage is introduced through a subsequent reaction involving the coupling of two sulfonamide units via an oxygen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 4,4’-Oxybis[N-(4-aminophenyl)benzene-1-sulfonamide].

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of oxidized derivatives at the benzylic positions.

Scientific Research Applications

4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.

    Medicine: Explored for its potential antibacterial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Oxybis(benzenesulfonyl hydrazide)
  • 4,4’-Oxybis(benzene-1,2-diamine)

Comparison

4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide] is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. Compared to 4,4’-Oxybis(benzenesulfonyl hydrazide), it has different reactivity and potential applications due to the nitro groups. Similarly, 4,4’-Oxybis(benzene-1,2-diamine) lacks the nitro groups, resulting in different chemical behavior and biological activity.

Properties

90286-96-7

Molecular Formula

C24H18N4O9S2

Molecular Weight

570.6 g/mol

IUPAC Name

N-(4-nitrophenyl)-4-[4-[(4-nitrophenyl)sulfamoyl]phenoxy]benzenesulfonamide

InChI

InChI=1S/C24H18N4O9S2/c29-27(30)19-5-1-17(2-6-19)25-38(33,34)23-13-9-21(10-14-23)37-22-11-15-24(16-12-22)39(35,36)26-18-3-7-20(8-4-18)28(31)32/h1-16,25-26H

InChI Key

RQHFBQKHVQDGIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.